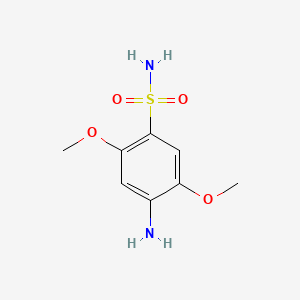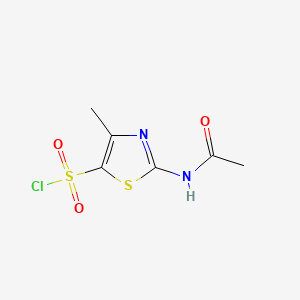
2-Methyl-2-phenylpropan-1-ol
Übersicht
Beschreibung
2-Methyl-2-phenylpropan-1-ol is a chemical compound with the CAS Number: 2173-69-5 . It has a molecular weight of 150.22 . It has not yet been found in nature . The alcohol has a floral, herbaceous odor, reminiscent of lilac .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-phenylpropan-1-ol is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Physical And Chemical Properties Analysis
2-Methyl-2-phenylpropan-1-ol is a liquid at room temperature . The density of a related compound, 2-Methyl-1-phenyl-2-propanol, is 0.974 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
HPLC Analysis
2-Methyl-1-phenylpropan-2-ol can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Confecting Floral Essences
2-Methyl-1-phenyl-2-propanol is used in confecting floral essences, such as lily, narcissus, jasmine, and keiskei . Its acetic ester has a fresh fragrance, giving it special value .
Large-Scale Preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) Ethanol
It is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol .
Baker’s Yeast Mediated Asymmetric Reduction
2-Methyl-1-phenyl-2-propanol is also used in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
Study of Mass Spectra
The mass spectra of 2-phenyl-1-propanol was studied using positive- and negative-ion-fast atom bombardment-mass spectrometric ionization technique .
Synergism between Enzyme Catalysis and Microwave Irradiation
2-Phenyl-1-propanol was used to study the synergism between enzyme catalysis and microwave irradiation .
Safety and Hazards
Wirkmechanismus
Mode of Action
2-Methyl-2-phenylpropan-1-ol appears to act by indirect stimulation of β-adrenergic receptors, causing the release of norepinephrine from its storage sites . This interaction results in a positive inotropic effect on the myocardium, shortening the AV conduction and refractory period of the AV node, and increasing ventricular conduction velocity .
Biochemical Pathways
The compound affects the adrenergic signaling pathway, leading to increased cardiac output. It dilates arteries and arterioles in the skeletal muscle and mesenteric vascular beds, leading to an increase in venous return .
Pharmacokinetics
It is known that the compound is rapidly demethylated in the body followed by hydroxylation . The compound is excreted via urine, both as unchanged and metabolites . The rate of excretion is more rapid in acidic urine .
Result of Action
The molecular and cellular effects of 2-Methyl-2-phenylpropan-1-ol’s action include increased cardiac output and blood pressure due to its positive inotropic effect and increased venous return . This results in improved circulation and oxygen supply to various tissues in the body.
Action Environment
The action, efficacy, and stability of 2-Methyl-2-phenylpropan-1-ol can be influenced by various environmental factors. For instance, the pH of the urine can affect the rate of excretion of the compound . .
Eigenschaften
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropan-1-ol | |
CAS RN |
2173-69-5 | |
| Record name | β,β-Dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 956 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)



